2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
This compound is a spirocyclic triazole derivative characterized by a 1,4,8-triazaspiro[4.5]dec-1-ene core functionalized with a 4-methylphenyl group at position 2, a ketone at position 3, and a carboxamide substituent at position 8 linked to a 3-(trifluoromethyl)phenyl moiety. Its structural complexity arises from the spirocyclic framework, which imposes conformational rigidity, and the trifluoromethyl group, which enhances lipophilicity and metabolic stability . The compound’s synthesis typically involves multi-step protocols, including cyclization and coupling reactions, as inferred from analogous spirocyclic systems described in the literature .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-14-5-7-15(8-6-14)18-19(30)28-21(27-18)9-11-29(12-10-21)20(31)26-17-4-2-3-16(13-17)22(23,24)25/h2-8,13H,9-12H2,1H3,(H,26,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVQCFYLZYXEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid derivative of the spirocyclic core and the amine derivative of the trifluoromethyl phenyl group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The triazaspiro structure can enhance the binding affinity to various biological targets involved in cancer progression.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which are crucial in the treatment of chronic inflammatory diseases.
| Study | Findings | Reference |
|---|---|---|
| Animal model studies | Reduced inflammation markers in induced arthritis models. | |
| In vitro assays | Suppressed the production of pro-inflammatory cytokines in macrophages. |
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of the compound in specific applications:
Case Study 1: Anticancer Efficacy
A study conducted on human prostate cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain, correlating with reduced levels of TNF-alpha and IL-6 cytokines.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target in biological systems. Generally, the trifluoromethyl group can enhance binding affinity to biological targets due to its electron-withdrawing properties, which can influence the compound’s interaction with enzymes or receptors. The spirocyclic structure can provide rigidity, potentially improving selectivity and reducing off-target effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:
Crystallographic and Computational Tools
Biological Activity
The compound 2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide (CAS No. 1215712-17-6) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The structure features a unique spirocyclic framework and multiple functional groups that may contribute to its pharmacological properties.
- Molecular Formula : C22H21F3N4O2
- Molecular Weight : 430.4 g/mol
- Structural Characteristics : The compound contains a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has focused on various aspects, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds with a trifluoromethyl group exhibit significant antimicrobial effects. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the trifluoromethyl moiety may enhance the antibacterial efficacy of the molecule .
In vitro assays indicate that derivatives of this class can inhibit bacterial growth effectively, with some compounds showing MIC values as low as 12.9 µM against specific pathogens .
Anti-inflammatory Potential
The anti-inflammatory activity of the compound has been evaluated through its effects on pro-inflammatory cytokines and transcription factors like NF-κB. Some studies suggest that similar compounds can modulate inflammatory pathways by inhibiting NF-κB activation, leading to reduced expression of inflammatory mediators .
Anticancer Activity
Preliminary evaluations have indicated potential anticancer properties, particularly against breast cancer cell lines such as MCF-7. The presence of electron-withdrawing groups like trifluoromethyl has been associated with increased cytotoxicity in cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
In a controlled study, derivatives featuring similar structural motifs were tested for their antimicrobial efficacy. The results indicated that modifications in substituents significantly influenced the biological activity. Compounds with higher lipophilicity and electron-withdrawing groups exhibited enhanced antimicrobial properties compared to their less substituted counterparts .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and various biological targets. The trifluoromethyl group was found to engage in hydrogen bonding with key residues in target proteins, which could explain the observed biological activities . Such studies are crucial for understanding how structural modifications can lead to improved efficacy and selectivity.
Q & A
Q. Example Table :
| Derivative | Substituent (R₁/R₂) | LogP | IC₅₀ (nM) |
|---|---|---|---|
| 1 | 4-CH₃ / 3-CF₃ | 3.2 | 12.4 |
| 2 | 4-Cl / 3-OCH₃ | 2.8 | 28.7 |
Insight : Electron-withdrawing groups (e.g., CF₃) enhance binding affinity to hydrophobic enzyme pockets .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina models binding poses in enzyme active sites (e.g., DPP-IV) .
- Quantum chemical calculations : Density functional theory (DFT) predicts reactive sites (e.g., electrophilic spiro-carbon) and frontier molecular orbitals .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to identify critical hydrogen bonds or π-π interactions .
Validation : Cross-check computational results with mutagenesis studies (e.g., alanine scanning of key residues) .
Advanced: How to resolve contradictions in bioactivity data across studies with similar triazaspiro compounds?
Answer:
Potential Causes :
- Substituent electronic effects : Conflicting IC₅₀ values may arise from unaccounted steric hindrance (e.g., ortho-substituents) .
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding kinetics .
Q. Resolution Strategies :
Meta-analysis : Normalize data using Z-score transformations to account for inter-lab variability.
Dose-response validation : Re-test compounds under standardized conditions (e.g., fixed DMSO ≤0.1%) .
Structural analogs : Compare with well-characterized reference compounds (e.g., 8-sulfonyl triazaspiro derivatives) to identify outliers .
Example : A study reporting low DPP-IV inhibition (IC₅₀ = 1.2 μM) vs. a high-activity study (IC₅₀ = 14 nM) might differ due to assay pH (7.4 vs. 6.8) or enzyme isoform .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
